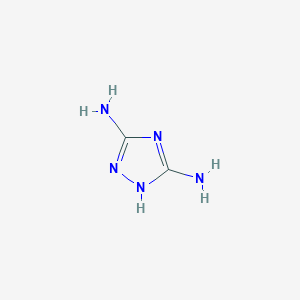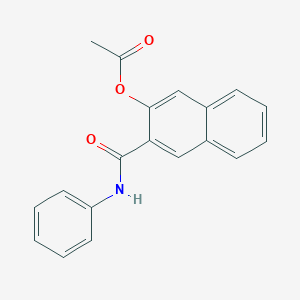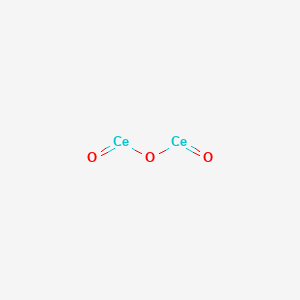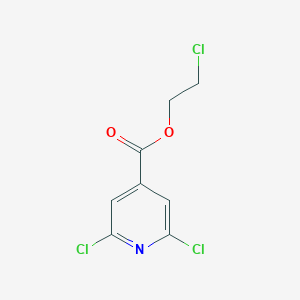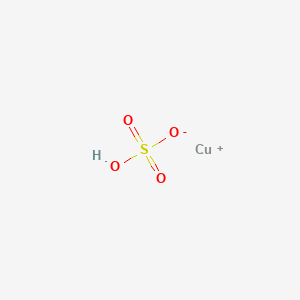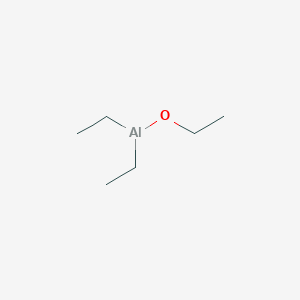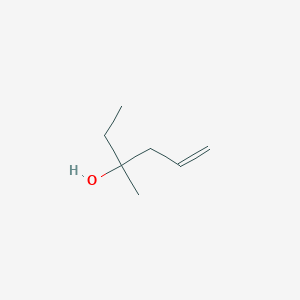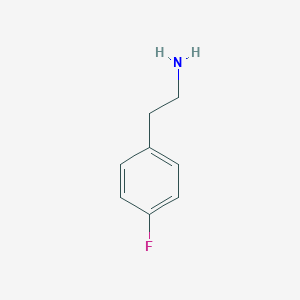
4-Fluorophenethylamine
概要
説明
4-Fluorophenethylamine is a clear colorless to slightly yellow liquid . It may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .
Synthesis Analysis
4-Fluorophenethylamine can be used in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .
Chemical Reactions Analysis
4-Fluorophenethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .
Physical And Chemical Properties Analysis
4-Fluorophenethylamine has a molecular weight of 139.17 g/mol . It is a clear colorless to slightly yellow liquid . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
科学的研究の応用
Synthesis of 2-Amino-4-Arylpyrimidine Derivatives
4-Fluorophenethylamine can be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation of Ortho-Metalated Primary Phenethylamines
4-Fluorophenethylamine is suitable for use in the preparation of ortho-metalated primary phenethylamines . These compounds have electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles.
Chemical Research
As a primary amine, 4-Fluorophenethylamine is used in a variety of chemical reactions. It can act as a base, a nucleophile, or a ligand in coordination chemistry .
Safety and Hazards
将来の方向性
A recent paper discusses the use of 4-Fluorophenethylamine in the field of solar cells . The paper discusses the use of 4-Fluorophenethylamine as a bifunctional agent for directional crystallization and comprehensive passivation of WBG perovskite Cs 0.2 FA 0.8 Pb(I 0.7 Br 0.3) 3 . This suggests that 4-Fluorophenethylamine could have potential applications in the field of renewable energy.
作用機序
Target of Action
4-Fluorophenethylamine is a fluorinated amine . It has been shown to have affinity constants for the CB2 receptor . The CB2 receptor is primarily found in the immune system, and its activation results in immune-suppressive effects, making it a potential therapeutic target for inflammation and pain .
Mode of Action
As a 5-HT agonist , 4-Fluorophenethylamine can bind to and activate the 5-HT (serotonin) receptors, which play a crucial role in regulating mood, anxiety, and happiness . It can also act as an uptake inhibitor of amines , preventing the reabsorption of neurotransmitters into the neuron, thereby increasing the concentration of neurotransmitters in the synaptic cleft and prolonging their effects .
Biochemical Pathways
4-Fluorophenethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .
Pharmacokinetics
As a small molecule with a molecular weight of 13917 , it is expected to have good bioavailability. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be investigated further for a comprehensive understanding.
Result of Action
The activation of the CB2 receptor and 5-HT receptors by 4-Fluorophenethylamine can lead to various physiological effects, including immune-suppression and mood regulation . As an uptake inhibitor of amines, it can prolong the effects of neurotransmitters .
Action Environment
The action, efficacy, and stability of 4-Fluorophenethylamine can be influenced by various environmental factors. For instance, its boiling point is 50-52 °C/0.15 mmHg , suggesting that it may be volatile at high temperatures. Its density is 1.061 g/mL at 25 °C , indicating that it is slightly denser than water. These properties could affect its distribution and stability in different environments.
特性
IUPAC Name |
2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLFJWXRWIQYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166400 | |
| Record name | p-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenethylamine | |
CAS RN |
1583-88-6 | |
| Record name | 4-Fluorophenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-fluorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUOROPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7W3CQD7N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-fluorophenethylamine hydrochloride (p-F-PEACl) interact with perovskite films and what are the downstream effects on solar cell performance?
A1: p-F-PEACl exhibits a strong interaction with perovskite films due to the bonding of its amino group (-NH2) with iodide ions (I-) and its chloride ions (Cl-) with lead ions (Pb2+) present within the perovskite structure. [] This interaction effectively passivates surface defects in the perovskite film, thereby suppressing non-radiative recombination, a major energy loss pathway in solar cells. [] Furthermore, p-F-PEACl enhances the surface potential and improves energy level alignment at the interface between the perovskite layer and the electron transport layer (e.g., C60). [] This facilitates more efficient charge extraction, ultimately improving the overall power conversion efficiency of the solar cell. []
Q2: Beyond its use in solar cells, does 4-fluorophenethylamine exhibit chirality, and if so, what are its potential applications?
A2: Yes, 4-fluorophenethylamine exhibits chirality and can exist as enantiomers (mirror-image molecules). When incorporated into 2D organic-inorganic hybrid perovskites (C-2D-OIHPs) like (R/S-FMBA)2PbBr4 (where FMBA is 4-fluorophenethylamine), these materials display circularly polarized luminescence (CPL). [] This property makes them promising candidates for applications in advanced optical and optoelectronic devices, such as in displays emitting circularly polarized light or for use in 3D displays. [] Notably, oriented films of these chiral perovskites exhibit significantly enhanced CPL properties compared to their crystalline counterparts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



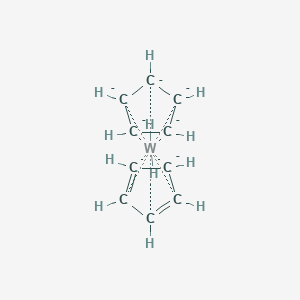
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


